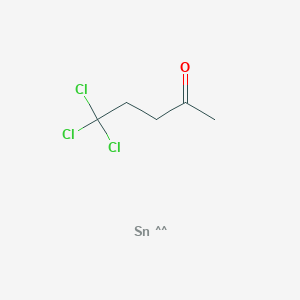![molecular formula C21H24N6O5 B14642020 N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea CAS No. 55259-34-2](/img/structure/B14642020.png)
N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea is a complex organic compound characterized by the presence of two nitro groups and pyrrolidinyl substituents on a phenyl ring, connected through a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea typically involves the reaction of 5-nitro-2-(pyrrolidin-1-yl)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 5-nitro-2-(pyrrolidin-1-yl)aniline to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The pyrrolidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro groups may play a role in redox reactions, while the pyrrolidinyl groups may influence the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- N,N’-Bis[5-nitro-2-(morpholin-1-yl)phenyl]urea
- N,N’-Bis[5-nitro-2-(piperidin-1-yl)phenyl]urea
- N,N’-Bis[5-nitro-2-(azepan-1-yl)phenyl]urea
Uniqueness
N,N’-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea is unique due to the presence of pyrrolidinyl groups, which confer distinct steric and electronic properties compared to other similar compounds. This uniqueness may result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
CAS番号 |
55259-34-2 |
|---|---|
分子式 |
C21H24N6O5 |
分子量 |
440.5 g/mol |
IUPAC名 |
1,3-bis(5-nitro-2-pyrrolidin-1-ylphenyl)urea |
InChI |
InChI=1S/C21H24N6O5/c28-21(22-17-13-15(26(29)30)5-7-19(17)24-9-1-2-10-24)23-18-14-16(27(31)32)6-8-20(18)25-11-3-4-12-25/h5-8,13-14H,1-4,9-12H2,(H2,22,23,28) |
InChIキー |
JDEKYVYLXLKHRD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)

![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)




![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)

![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)



